5,6-Dihydroxy-4(3H)-pyrimidinone
CAS No.:
Cat. No.: VC17964941
Molecular Formula: C4H4N2O3
Molecular Weight: 128.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H4N2O3 |
|---|---|
| Molecular Weight | 128.09 g/mol |
| IUPAC Name | 4,5-dihydroxy-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C4H4N2O3/c7-2-3(8)5-1-6-4(2)9/h1,7H,(H2,5,6,8,9) |
| Standard InChI Key | NFVBIQLNBUFUPN-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC(=C(C(=O)N1)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s structure consists of a pyrimidine ring substituted with hydroxyl groups at positions 5 and 6, alongside a ketone group at position 4 (Table 1). This arrangement enables tautomerism, where the molecule can exist in lactam–lactim or zwitterionic forms depending on the solvent and pH .
Table 1: Basic chemical data for 5,6-dihydroxy-4(3H)-pyrimidinone
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 128.09 g/mol |
| CAS number | 98020-41-8 |
| Key functional groups | 5,6-dihydroxy, 4-keto |
The lactam–lactim tautomerism is critical to its reactivity. In aqueous solutions, zwitterionic forms may dominate, as observed in studies of analogous 4,6-dihydroxypyrimidines .
Protonation Behavior and Basicity
While direct data on 5,6-dihydroxy-4(3H)-pyrimidinone’s protonation is limited, studies on structurally related 4,6-dihydroxypyrimidines reveal that alkyl substituents at position 2 increase basicity, while electron-withdrawing groups (e.g., nitro at position 5) reduce it . For example:
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6-Hydroxy-2-methylpyrimidine-4(3H)-one exhibits a p of 1.2 in acidic media.
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Nitro-substituted derivatives form monocations in concentrated sulfuric acid .
These findings suggest that substituent positioning profoundly influences the electronic structure and reactivity of hydroxypyrimidines.
Synthesis and Characterization
Synthetic Routes
5,6-Dihydroxy-4(3H)-pyrimidinone is synthesized via condensation reactions involving malonic acid derivatives and guanidine. A modified procedure using Vilsmeier–Haack–Arnold reagent has been optimized to achieve high yields while avoiding dimerization byproducts . Key steps include:
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Condensation of monosubstituted malonic acid diesters with guanidine in sodium ethoxide.
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Deprotection of (dimethylamino)methylene groups to yield the final product .
Analytical Validation
Purity (>98%) is confirmed via NMR and LC–MS. In NMR, the proton at position 5 shows a downfield shift ( ppm for methyl-substituted analogs), indicative of electron density redistribution upon alkylation .
Applications in Radical Chemistry and Material Science
Radical Structure Studies
Novais et al. (2002) utilized 5,6-dihydroxy-4(3H)-pyrimidinone as a reactant to investigate the radical structures of hydroxypyrimidines . The compound’s ability to stabilize radicals through resonance and hydrogen bonding makes it a valuable model for studying electron-transfer processes in heterocyclic systems.
Recent Research Advances
Protonation-Dependent Reactivity
A 2021 study revealed that 4,6-dihydroxypyrimidines undergo multi-stage protonation in acidic media, forming mono-, di-, and trications . For 5,6-dihydroxy-4(3H)-pyrimidinone, analogous behavior is anticipated, with protonation likely occurring at the N3 and carbonyl oxygen sites.
Table 2: Protonation stages of selected hydroxypyrimidines
| Compound | Protonation Stages | p Range |
|---|---|---|
| 4,6-Dihydroxypyrimidine | 2 | 0.5–4.2 |
| 6-Hydroxy-2-methylpyrimidine-4(3H)-one | 2 | 1.2–3.8 |
| Barbituric acid | 3 | -0.3–4.5 |
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